2-Benzylpiperidine

描述

Overview of 2-Benzylpiperidine as a Heterocyclic Amine

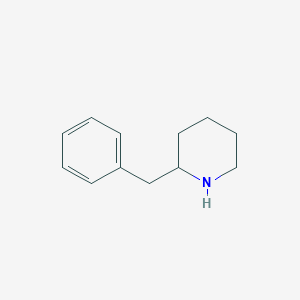

This compound is an organic chemical compound classified as a heterocyclic amine. ontosight.aiwikipedia.org Its structure consists of a six-membered piperidine (B6355638) ring, which contains one nitrogen atom, substituted with a benzyl (B1604629) group at the second carbon position. ontosight.aicymitquimica.com This structural arrangement gives the compound its specific chemical properties and reactivity. ontosight.ai The molecular formula for this compound is C₁₂H₁₇N. ontosight.ai As a member of the piperidine class, it is a base and can form salts when reacting with acids. ontosight.ai

The compound typically presents as a colorless to pale yellow liquid and possesses a characteristic amine-like odor. cymitquimica.com It is soluble in organic solvents like ethanol (B145695) and dichloromethane, but its hydrophobic benzyl group limits its solubility in water. cymitquimica.com Due to its structure, this compound has garnered interest in medicinal chemistry and pharmacology. cymitquimica.com It serves as a crucial synthetic intermediate or building block in the creation of more complex pharmaceuticals and other organic compounds. cymitquimica.com

Significance of the Piperidine Core in Chemical and Biological Research

The piperidine ring is a fundamental structural motif in medicinal chemistry and is found in a vast array of pharmaceuticals and biologically active alkaloids. wikipedia.orgencyclopedia.pub This heterocyclic scaffold is prevalent in over twenty classes of drugs, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. encyclopedia.pub The significance of the piperidine core stems from its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

The versatility of the piperidine structure allows for extensive chemical modification. upo.es Introducing substituents at various positions on the ring, such as the alpha-position next to the nitrogen, is a common strategy in medicinal chemistry to modulate biological activity and pharmacological properties. rsc.org For example, the benzyl-piperidine group has been shown to provide good binding to the catalytic site of certain enzymes. encyclopedia.pub Furthermore, the introduction of chiral centers into the piperidine ring can significantly impact a molecule's druggability by altering its physicochemical properties and enhancing biological activity and selectivity. researchgate.net Researchers continuously explore new piperidine-based scaffolds to develop novel therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. encyclopedia.pubclinmedkaz.org

Historical Context of this compound in Scientific Inquiry

The scientific investigation of this compound has evolved primarily from its role as a stimulant and as a key intermediate in the synthesis of other compounds. iiab.me Early research focused on its effects on neurotransmitter systems. Studies revealed that it boosts norepinephrine (B1679862) levels to a degree comparable to d-amphetamine but has a significantly lower impact on dopamine (B1211576) levels. iiab.me This selective action on the norepinephrine transporter distinguished it from other stimulants that affect both neurotransmitter systems.

Historically, piperidine itself gained notoriety due to its use in the clandestine manufacturing of phencyclidine (PCP), with such activities peaking in the 1970s. wikipedia.org This led to its classification as a Table II precursor under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. wikipedia.org

In the realm of synthetic chemistry, the development of efficient pathways to produce this compound and its derivatives has been an area of focus. A "second generation" synthesis was developed using a Horner–Wadsworth–Emmons reaction followed by selective hydrogenation, which allowed for the efficient, large-scale production of a key benzyl piperidine intermediate. acs.org This highlights its continued importance as a building block for more complex molecules, including potential dual inhibitors for the serotonin (B10506) transporter (SERT) and the 5-HT1A receptor. acs.org More recent research has continued to explore derivatives of this compound for various therapeutic applications, including as cholinesterase inhibitors for potential use in Alzheimer's disease and as monoacylglycerol lipase (B570770) (MAGL) inhibitors. unipi.itnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-benzylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXCORRITGNIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871372 | |

| Record name | 2-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32838-55-4 | |

| Record name | 2-Benzylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32838-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5DNQ89DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Benzylpiperidine and Its Derivatives

Alkylation Reactions for 2-Benzylpiperidine Synthesis

A primary and straightforward method for synthesizing N-substituted piperidines involves the direct alkylation of the piperidine (B6355638) ring. ontosight.ai This approach is fundamental in organic synthesis for creating carbon-nitrogen bonds.

The N-alkylation of piperidine with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, is a common method for preparing N-benzylpiperidine. ontosight.aimdma.ch This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion. The reaction is typically carried out in a suitable solvent, and various conditions, including microwave irradiation, have been employed to facilitate the synthesis. mdma.ch While this method is effective for N-alkylation, achieving selective C-alkylation at the 2-position of the piperidine ring to form this compound directly is not the primary outcome of this reaction. Instead, this reaction typically yields N-benzylpiperidine. To obtain this compound, alternative strategies or starting materials are necessary.

In N-alkylation reactions of piperidine, a base is often used to neutralize the hydrogen halide that is formed as a byproduct. researchgate.net Without a base, the reaction slows down as the acidic salt of the piperidine accumulates. researchgate.net The choice of base can influence the reaction's efficiency and the product distribution. Common inorganic bases like potassium carbonate (K2CO3) and sodium hydroxide (B78521) (NaOH) can be used. mdma.chresearchgate.net Organic bases, such as N,N-diisopropylethylamine (DIPEA), are also employed, particularly to avoid the formation of quaternary ammonium (B1175870) salts, which can occur as a side reaction. researchgate.netchemicalforums.com The selection of the base and reaction conditions is crucial for optimizing the yield of the desired alkylated product and minimizing side reactions like di-alkylation. researchgate.net

| Base | Solvent | Conditions | Outcome | Reference |

| KHCO3 | Acetonitrile | Room Temperature | Speeds up monoalkylation, but dialkylation is possible. | researchgate.net |

| NaOH | Water | 80–100 °C (Microwave) | Efficient N-alkylation of piperidine with benzyl chloride. | mdma.ch |

| DIPEA | Dichloromethane | Room Temperature | Avoids formation of quaternary salts, effective for sensitive substrates. | chemicalforums.com |

| K2CO3 | Ethanol (B145695) | 80 °C (Microwave) | Effective for various benzyl chlorides, but may fail with electron-rich substrates. | chemicalforums.com |

| Silver (I) oxide | DMF | 70 °C | Alternative for N-alkylation. | researchgate.net |

Reaction of Piperidine with Benzyl Halides.

Grignard Addition to Tetrahydropyridine (B1245486)

An alternative synthetic route to this compound involves the use of a Grignard reagent. This method leverages the nucleophilic character of the organomagnesium halide to form a new carbon-carbon bond.

The synthesis can be achieved through the reaction of a benzylmagnesium halide (e.g., benzylmagnesium bromide) with a suitable piperidine precursor. A plausible substrate is a cyclic imine or an equivalent, such as 3,4,5,6-tetrahydropyridine. The Grignard reagent adds to the carbon-nitrogen double bond of the imine. The reaction proceeds via a nucleophilic addition mechanism where the benzyl group attacks the electrophilic carbon of the C=N bond. wikipedia.org Subsequent workup with an acid neutralizes the intermediate magnesium salt to yield this compound. When the piperidine precursor is chiral, the addition of the Grignard reagent can be diastereoselective. numberanalytics.com The stereochemical outcome is influenced by factors like the steric hindrance of both the Grignard reagent and the substrate. numberanalytics.com For instance, the reaction of a Grignard reagent with a chiral carbonyl compound can lead to a diastereomerically enriched product. numberanalytics.com

A significant challenge in the Grignard addition to 3,4,5,6-tetrahydropyridine is the purity of the substrate. The tetrahydropyridine must be free from pyridine (B92270) contamination. If pyridine is present, it can also react with the Grignard reagent, leading to byproducts that are difficult to separate from the desired this compound. Grignard reagents are also highly sensitive to air and moisture, which necessitates careful handling and anhydrous reaction conditions to prevent their decomposition. numberanalytics.com The presence of protic functional groups in the substrate or solvent can also quench the Grignard reagent, reducing the yield of the desired product.

Mechanism and Stereochemical Considerations.

Intramolecular Cyclization Approaches to Piperidines

Intramolecular cyclization represents a powerful strategy for the construction of the piperidine ring system, often allowing for a high degree of control over stereochemistry. These methods involve forming the heterocyclic ring from a linear precursor that already contains the necessary atoms. Various approaches, such as radical-mediated cyclizations, transition-metal-catalyzed reactions, and intramolecular Mannich-type reactions, can be employed. nih.govmdpi.com For example, a palladium-catalyzed intramolecular C-N bond formation can be used to synthesize substituted piperidines. nih.gov Another approach is the intramolecular reductive amination of a precursor containing both an amino group and a carbonyl or acetal (B89532) group, which can be used to form 2-substituted piperidines. rsc.org Additionally, intramolecular Friedel–Crafts type reactions can be utilized, where an aromatic ring is tethered to a suitable precursor, leading to cyclization and the formation of a piperidine ring fused or substituted with an aromatic system. beilstein-journals.org

| Cyclization Method | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

| Reductive Amination | - | Amino-aldehyde/ketone | Forms cyclic imine intermediate which is then reduced. | rsc.org |

| Radical Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | Effective for producing various piperidines. | nih.govmdpi.com |

| Oxidative Amination | Gold(I) complex | Non-activated alkenes | Forms N-heterocycle and introduces an O-substituent. | nih.gov |

| Aza-Michael Reaction | Organocatalyst (e.g., quinoline) | N-tethered alkenes | Can be highly enantioselective. | nih.govmdpi.com |

| Friedel-Crafts Cyclization | Chiral (salen)Cr(III)/BF3·OEt2 | Morita–Baylis–Hillman adducts | Can afford 2-substituted-1H-indenes. | beilstein-journals.org |

Asymmetric Synthesis Strategies

Asymmetric synthesis is paramount for producing enantiomerically pure piperidine derivatives, which is often crucial for their biological activity. Several advanced strategies have been developed to install the desired chirality at the C2 position.

A notable strategy for initiating the asymmetric synthesis of this compound involves the use of enzyme-catalyzed reactions to create a chiral starting material. rsc.org Hydroxynitrile lyase (HNL) enzymes, also known as oxynitrilases, are highly effective biocatalysts for the enantioselective addition of hydrogen cyanide (HCN) to aldehydes, producing chiral cyanohydrins. researchgate.netd-nb.info This process can be tuned to yield either the (R)- or (S)-enantiomer with high optical purity by selecting the appropriate enzyme, such as (R)-oxynitrilase from almonds or (S)-oxynitrilase from Sorghum bicolor. d-nb.infonih.gov

The first asymmetric synthesis of a cyanohydrin was reported in 1908 using an emulsin extract. diva-portal.org Modern methods have refined this approach, using immobilized enzymes in organic solvents to improve reaction rates and enantiomeric excess (ee), often achieving >99% ee. d-nb.infonih.gov The resulting chiral cyanohydrin serves as a versatile building block which is then elaborated through subsequent chemical transformations to form the this compound core. rsc.orgresearchgate.net

Table 1: Enzyme-Catalyzed Synthesis of Chiral Cyanohydrins

| Aldehyde Substrate | Enzyme Source | Solvent | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Almonds ((R)-oxynitrilase) | Ethyl Acetate | (R)-Mandelonitrile | >99% | d-nb.info |

| Heptanal | Almonds ((R)-oxynitrilase) | Diisopropyl Ether | (R)-2-Hydroxyoctanenitrile | 98% | d-nb.info |

This interactive table summarizes representative results from enzyme-catalyzed cyanohydrin synthesis, a key initial step in one asymmetric route to substituted piperidines.

Following the formation of a chiral cyanohydrin, a powerful sequence involving transamination, reduction, and ring-closing metathesis (RCM) can be employed to construct the this compound moiety. rsc.org This multi-step process effectively converts the initial chiral center into the final heterocyclic product.

Ring-closing metathesis is a robust and widely used metal-catalyzed reaction for forming unsaturated rings from diene precursors, with ethylene (B1197577) as the only significant byproduct. wikipedia.org The development of well-defined ruthenium catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, has made RCM a favored method in organic synthesis, including peptide and medicinal chemistry. nih.govmdpi.com

In the context of this compound synthesis, the sequence would typically involve:

Transamination of the cyanohydrin-derived intermediate to introduce the nitrogen atom.

Reduction of the nitrile group.

Installation of a second terminal alkene to create a diene precursor.

Ring-Closing Metathesis (RCM) of the diene to form the dehydropiperidine ring.

Final reduction of the double bond to yield the saturated piperidine ring.

This sequence leverages the initial enzyme-catalyzed step to establish stereocontrol, which is then carried through the subsequent transformations to yield an enantiomerically enriched this compound derivative. rsc.org

Beyond the cyanohydrin-RCM route, other methods provide direct stereoselective access to 2-substituted piperidines. These strategies often rely on chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer.

One approach utilizes an η4-dienetricarbonyliron complex as a potent chiral auxiliary. rsc.orgrsc.org A double reductive amination cascade involving a 1,5-keto-aldehyde appended to the complex and a primary amine cyclizes to form the piperidine ring. The bulky tricarbonyliron moiety exerts complete stereocontrol, leading to a single diastereoisomeric product in excellent yield. rsc.orgrsc.org The auxiliary can be subsequently removed to afford the free 2-substituted piperidine. rsc.orgrsc.org

Another effective strategy involves the regio- and stereoselective addition of organometallic reagents to activated N-pyridinium salts. acs.org By forming an N-pyridinium imidate from an amide precursor, the lone pair on the imidate nitrogen directs the nucleophilic attack of a Grignard reagent to the C2 position of the pyridine ring, generating a 2-substituted dihydropyridine. This intermediate can then be hydrogenated to the corresponding piperidine, as demonstrated in the synthesis of the alkaloid (R)-(−)-coniine. acs.org

Further methods include using carbohydrate auxiliaries in domino Mannich-Michael reactions to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can be further transformed into various disubstituted piperidines. cdnsciencepub.com

Transamination-Reduction-Ring-Closing Metathesis Sequences.

Metal-Catalyzed Cyclization Reactions

Metal catalysis is a cornerstone of modern synthetic chemistry, and numerous methods for piperidine synthesis rely on transition metals like palladium, iridium, gold, and nickel. researchgate.netmdpi.comorgsyn.org These reactions often proceed under mild conditions and offer access to a wide range of substituted piperidines.

A palladium-catalyzed decarboxylative cyclization of vinyl benzoxazinones provides a route to unprotected cis-2,3-disubstituted piperidines, including derivatives with a 3-benzyl group. researchgate.net Similarly, iridium-catalyzed N-heterocyclization of primary amines with diols, such as the reaction between benzylamine (B48309) and 1,5-pentanediol, yields N-substituted piperidines like N-benzylpiperidine efficiently. orgsyn.org This method is attractive due to its atom economy, producing only water as a byproduct. orgsyn.org

Other metal-catalyzed approaches reviewed include the gold-catalyzed oxidative amination of non-activated alkenes and the nickel-catalyzed hydroalkenylation of 1,6-ene-dienes to form piperidine rings. mdpi.comsemanticscholar.org

Table 2: Examples of Metal-Catalyzed Piperidine Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| [Cp*IrCl₂]₂ / NaHCO₃ | Primary amine, 1,5-Pentanediol | N-Substituted Piperidine | orgsyn.org |

| Pd₂(dba)₃·CHCl₃ / Cu(OTf)₂ | Vinyl Benzoxazinone, 2-Alkynylphenol | 2,3-Disubstituted Piperidine | researchgate.net |

| Gold(I) Complex / Iodine(III) Oxidant | Non-activated Alkene | Substituted Piperidine | mdpi.com |

This interactive table highlights various metal-catalyzed cyclization strategies for synthesizing the piperidine core.

Electrophilic Cyclization Methods

Electrophilic cyclization is another key strategy for constructing the piperidine ring. mdpi.comsemanticscholar.org This process typically involves the attack of a nitrogen nucleophile onto an electrophilically activated π-system, such as an alkyne or alkene. Reagents like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) are commonly used to initiate the cyclization. organic-chemistry.orgnih.gov

For instance, the electrophilic cyclization of 2-(1-alkynyl)benzamides using I₂ proceeds via an O-cyclization pathway to yield cyclic imidates. nih.gov While this specific example leads to O-cyclization, the underlying principle of activating an alkyne towards nucleophilic attack by a tethered heteroatom is broadly applicable. By modifying the substrate, N-cyclization can be favored to produce piperidine derivatives. The resulting iodine-containing heterocycles are valuable intermediates that can be further functionalized using organopalladium cross-coupling reactions. nih.gov

Aza-Michael Reaction Pathways

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and frequently used method for forming the piperidine ring. mdpi.comsemanticscholar.orgntu.edu.sg This pathway can be catalyzed by bases, acids, or organocatalysts and can be highly stereoselective. mdpi.com

Intramolecular aza-Michael additions are particularly useful. ntu.edu.sg For example, the reaction can be used in a tandem sequence where a primary amine adds to a Michael acceptor, followed by a spontaneous lactamization to yield a piperidin-2-one. researchgate.net These lactams are versatile intermediates that can be converted to the desired piperidine derivatives. This approach has been successfully applied to the gram-scale synthesis of (R)-3-benzylpiperidine. researchgate.net

The stereochemical outcome of the cyclization can be controlled, and the reaction can be part of a cascade or domino sequence, such as a Mannich-Michael reaction, to rapidly build molecular complexity. cdnsciencepub.comntu.edu.sg The versatility of the aza-Michael reaction makes it a cornerstone in the synthesis of a wide variety of substituted piperidines. ntu.edu.sg

Hydrogenation and Reduction Techniques for Piperidine Ring Formation

The catalytic hydrogenation of pyridine precursors stands as a robust and high-yield method for accessing the piperidine core. This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.

Transition metal catalysts are pivotal in the hydrogenation of pyridines, offering efficient and selective transformations under various reaction conditions. Metals such as ruthenium, rhodium, and iridium have been extensively studied for this purpose.

Ruthenium-based catalysts have demonstrated significant utility in the hydrogenation of 2-benzylpyridine (B1664053). researcher.liferesearchgate.net The activity of these catalysts can be influenced by the choice of precursor and the activation method. For instance, alumina-supported ruthenium catalysts prepared from the thermal activation of Ru₃(CO)₁₂ in different atmospheres (air, H₂, or N₂) exhibit varying efficacies. researchgate.net Activation in H₂ and N₂ leads to highly dispersed ruthenium nanoparticles, which are effective for the hydrogenation. researchgate.net It has been noted that in the hydrogenation of substituted benzylpyridines, the pyridine ring is typically reduced before the benzene (B151609) ring. researchgate.net Ruthenium nanoparticles supported on N-doped carbon have also been shown to be highly active and stable for the selective hydrogenation of aromatics under mild conditions. researchgate.net

A study on the hydrogenation of 2-benzylpyridine over alumina-supported Ru catalysts, using Ru₃(CO)₁₂ as a precursor, highlighted the influence of the activation atmosphere on catalyst performance. hanyang.ac.kr Thermal activation in hydrogen or nitrogen resulted in the formation of highly dispersed Ru⁰ particles, while activation in air produced larger RuO₂ particles. researchgate.net

Table 1: Ruthenium-Catalyzed Hydrogenation of 2-Benzylpyridine

| Catalyst Precursor | Support | Activation Atmosphere | Resulting Catalyst | Reference |

|---|---|---|---|---|

| Ru₃(CO)₁₂ | Alumina (B75360) | Air | RuO₂ particles (12–15 nm) | researchgate.net |

| Ru₃(CO)₁₂ | Alumina | H₂ | Highly dispersed Ru⁰ particles (1.4–2.3 nm) | researchgate.net |

Rhodium catalysts are also effective for the hydrogenation of pyridine derivatives. mdpi.comacs.org Commercially available rhodium(III) oxide (Rh₂O₃) has been successfully employed for the reduction of various unprotected pyridines under mild conditions and with low catalyst loading. rsc.org This method is notable for its broad substrate scope, including the complete reduction of 2-benzylpyridine. rsc.org Rhodium on carbon (Rh/C) and rhodium on alumina (Rh/Al₂O₃) are also established catalysts for pyridine hydrogenation. rsc.org The choice of support and reaction conditions can significantly impact the catalyst's activity and reusability. researchgate.net

Table 2: Rhodium Catalysts for Pyridine Hydrogenation

| Catalyst | Support | Key Features | Reference |

|---|---|---|---|

| Rh₂O₃ | - | Commercially available, stable, effective for various unprotected pyridines under mild conditions. | rsc.org |

| Rh/C | Carbon | Established catalyst for pyridine hydrogenation. | rsc.org |

Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of pyridinium (B92312) salts and related heterocycles, providing access to chiral piperidine derivatives. researchgate.netmdpi.comnih.gov The use of chiral ligands in conjunction with iridium complexes allows for high levels of enantioselectivity. For instance, iridium catalysts bearing chiral spiro phosphine-oxazoline ligands have been used for the highly efficient asymmetric hydrogenation of cyclic imines containing a pyridyl moiety. nih.gov This approach has been instrumental in developing synthetic routes to nicotine (B1678760) derivatives. nih.gov

In the context of producing chiral 2-substituted piperidines, the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has proven to be a key step, achieving high enantiomeric ratios. researchgate.net Mechanistic studies suggest an outer-sphere dissociative mechanism for the reduction of pyridinium salts. researchgate.netmdpi.com Furthermore, iridium-catalyzed asymmetric hydrogenation of 2-benzylquinolines has been developed using an [Ir(COD)Cl]₂/bisphosphine/I₂ system, affording the corresponding tetrahydroquinolines with up to 96% enantiomeric excess (ee).

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Key Outcome | Reference |

|---|---|---|---|

| 2-Pyridyl cyclic imines | Iridium with chiral spiro phosphine-oxazoline ligands | Highly enantioselective hydrogenation. | nih.gov |

| N-Benzylpyridinium salts | Iridium with chiral ligands | High enantioselectivity for α-heteroaryl piperidines. | researchgate.net |

Double reduction presents an alternative strategy for the asymmetric synthesis of piperidines. nih.gov This approach can involve sequential reduction steps to establish the desired stereochemistry. An example is the asymmetric synthesis of an aminofluoropiperidine, a precursor for CGRP receptor antagonists, which utilizes a double reduction methodology. nih.gov Another strategy involves a double reductive amination of D-mannose-derived aldehydes to synthesize functionally and stereochemically diverse piperidines. researchgate.net

Transition Metal Catalysis in Pyridine Hydrogenation.

Rhodium-Catalyzed Hydrogenation.

Organocatalytic Approaches to Piperidine Derivatives

Organocatalysis provides a metal-free alternative for the synthesis of piperidine derivatives, often proceeding through cascade reactions. nih.gov For instance, p-sulfonic acid calix[n]arenes have been used as catalysts in a one-pot, pseudo-five-component domino reaction to produce densely functionalized piperidines in very good yields. researchgate.net This reaction combines β-ketoesters, aromatic aldehydes, and various amines. researchgate.net

Another organocatalytic approach involves the intramolecular aza-Michael reaction of N-tethered alkenes. mdpi.com The combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can yield enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. mdpi.com

[4+2] Annulation Reactions.

Advanced Synthetic Transformations for this compound Scaffold Elaboration

Once the this compound core is established, further functionalization is often necessary to access a diverse range of derivatives. Advanced synthetic transformations, including acylation, alkylation, and cross-coupling reactions, are instrumental in this regard. beilstein-journals.org

The secondary amine of the piperidine ring in this compound is a key site for functionalization. ontosight.ai Acylation and alkylation reactions at this nitrogen atom are fundamental transformations. ontosight.ai

Acylation is commonly achieved using acylating agents like acetic anhydride (B1165640) in the presence of a base such as pyridine to yield N-acyl derivatives, for example, N-acetyl-2-benzylpiperidine. researchgate.net This transformation is crucial for creating amide functionalities, which are prevalent in many pharmaceutical compounds. nih.gov

Alkylation introduces various alkyl groups onto the piperidine nitrogen. For instance, reaction with benzyl bromide in the presence of a base like potassium carbonate can yield N-benzyl derivatives. This reaction is a standard method for introducing substituents onto the piperidine ring. ontosight.ai Reductive amination is another powerful technique for N-alkylation. nih.gov

Table 3: Acylation and Alkylation Reactions of this compound

| Reaction | Reagent | Product |

| N-Acylation | Acetic anhydride, pyridine | N-Acetyl-2-benzylpiperidine |

| N-Benzylation | Benzyl bromide, K₂CO₃ | Ether derivatives |

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly valuable for elaborating the this compound scaffold. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of aryl and heteroaryl moieties. nih.gov

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.govmdpi.com In the context of this compound, this reaction can be used to couple an aryl halide derivative of the piperidine with an arylboronic acid, or vice versa. organic-chemistry.org For example, a this compound derivative can be coupled with an arylboronic acid using a palladium catalyst like Pd(PPh₃)₄ to produce biaryl-piperidines. This protocol is known to tolerate a wide range of functional groups on both coupling partners. organic-chemistry.org The synthesis of piperidyl-1,2,3-triazole ureas, for instance, has utilized Suzuki coupling to generate derivatives with a (4-(trifluoromethoxy)phenyl) group. nih.gov

Table 4: Suzuki Coupling for the Synthesis of Biaryl-Piperidine Derivatives

| Piperidine Derivative | Coupling Partner | Catalyst System | Product Type | Yield |

| Not specified | Arylboronic acid | Pd(PPh₃)₄ | Biaryl-piperidines | 89% |

| This compound-urea intermediate | (4-(trifluoromethoxy)phenyl)boronic acid | Not specified | 4-(4-(trifluoromethoxy)phenyl) derivative | Not specified nih.gov |

| N-Boc-4-methylene piperidine (hydroborated) | 2,5-Dibromopyridine | PdCl₂(dppf) | 4-Benzyl piperidine derivative | High efficiency organic-chemistry.org |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for synthesizing N-aryl amines. wikipedia.org This reaction involves the coupling of an amine with an aryl halide. wikipedia.org For the this compound scaffold, this allows for the introduction of various aryl or heteroaryl groups directly onto the piperidine nitrogen. A typical catalyst system for this transformation is a palladium source combined with a bulky phosphine (B1218219) ligand, such as Xantphos. beilstein-journals.org This method has been successfully used to prepare N-aryl derivatives of piperidine. The reaction is a key step in many synthetic routes and has been employed in the synthesis of complex molecules like spiro[indoline-2,3'-piperidines]. rsc.org

Table 5: Buchwald-Hartwig Amination for N-Aryl Piperidine Derivatives

| Amine | Aryl Halide | Catalyst System | Product Type | Yield |

| This compound | Not specified | Xantphos-Pd | N-Aryl derivatives | 75% |

| Bicyclic hydrazines | Not specified | Not specified | Spiro[indoline-2,3'-piperidine] derivatives | Up to 42% over 5 steps rsc.org |

| Primary aliphatic amine | Aryl bromides | Palladium(0) | N-aryl-2-benzylpyrrolidines | Good yields beilstein-journals.org |

Suzuki Coupling for Biaryl-Piperidines.

Tandem Aldol (B89426) Intramolecular Cyclization in N-Benzylpiperidine-4-one Synthesis

A notable advancement in the synthesis of complex heterocyclic systems derived from N-benzylpiperidine-4-one involves a novel tandem aldol intramolecular cyclization reaction. This methodology has been utilized to create a new family of tricyclic, decahydro-2,8-phenanthroline heterocyclic systems. nd.eduresearchgate.net The process is significant as it demonstrates a new subtype of the intramolecular aldol cyclization reaction. researchgate.net

The reaction sequence is initiated with substituted N-benzylpiperidine-4-one, which undergoes a tandem aldol reaction followed by an intramolecular cyclization. This one-pot synthesis is efficient in constructing complex molecular architectures. The structural elucidation of the resulting intricate polycyclic systems was thoroughly confirmed using various NMR techniques. researchgate.net

Research findings have detailed the synthesis of these novel nitrogen 2,8-phenanthroline heterocycles. nd.eduacs.org The reaction conditions and the specific substitutions on the N-benzylpiperidine-4-one starting material are crucial for the successful formation of the desired products.

Detailed research findings from the study are presented in the table below:

| Entry | Reactant A | Reactant B | Product | Yield (%) |

| 1 | N-Benzylpiperidine-4-one | Benzaldehyde | 1-benzyl-3,5-bis(phenylmethylidene)piperidin-4-one | 85 |

| 2 | N-Benzylpiperidine-4-one | 4-Chlorobenzaldehyde | 1-benzyl-3,5-bis[(4-chlorophenyl)methylidene]piperidin-4-one | 92 |

| 3 | N-Benzylpiperidine-4-one | 4-Methylbenzaldehyde | 1-benzyl-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one | 88 |

| 4 | N-Benzylpiperidine-4-one | 4-Methoxybenzaldehyde | 1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one | 95 |

Pharmacological and Biological Investigations of 2 Benzylpiperidine and Analogues

Interaction with Neurotransmitter Systems

The 2-benzylpiperidine scaffold has been a subject of interest in medicinal chemistry, particularly for its interaction with monoamine neurotransmitter transporters. rsc.org Research has focused on its potential to modulate the activity of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). wikipedia.orgnih.gov The primary mechanism of action investigated is the inhibition of neurotransmitter reuptake. wikipedia.org

This compound and its derivatives are recognized as a DAT-selective scaffold. rsc.org While the parent compound itself shows modest potency, its analogues have been developed as highly potent and selective inhibitors of the dopamine transporter. nih.govnih.gov These compounds act by binding to the transporter protein, thereby blocking the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration. wikipedia.org

This compound itself displays a relatively low affinity for the dopamine transporter. wikipedia.org Its binding affinity (Ki) for the DAT has been reported as 6,360 nM. wikipedia.orgwikiwand.com Functional assays measuring the inhibition of dopamine uptake have shown IC50 values ranging from 3,780 to 8,800 nM. wikipedia.orgwikiwand.com These values indicate a significantly lower potency compared to other well-known DAT inhibitors like methylphenidate, being 85-fold lower in terms of affinity (Ki) and 38- to 53-fold lower in functional inhibition (IC50). wikipedia.orgwikiwand.com Notably, its binding affinity for the dopamine transporter is approximately 175 times lower than its affinity for the norepinephrine transporter. iiab.me

Table 1: Binding Affinity and Functional Inhibition of this compound at the Dopamine Transporter (DAT)

| Parameter | Value (nM) | Comparison |

|---|---|---|

| Binding Affinity (Ki) | 6,360 wikipedia.orgwikiwand.com | 85-fold lower than methylphenidate. wikipedia.orgwikiwand.com |

| Functional Inhibition (IC50) | 3,780 - 8,800 wikipedia.orgwikiwand.com | 38- to 53-fold lower than methylphenidate. wikipedia.orgwikiwand.com |

Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features that govern the potency and selectivity of this compound analogues for the dopamine transporter. nih.govnih.gov Modifications to the N-benzyl group, the linker connecting the piperidine (B6355638) and aromatic rings, and substituents on the aromatic rings all play significant roles. acs.orgkoreascience.kr

####### 3.1.1.2.1. Impact of Substituents on the N-Benzyl Group

Research into a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines has shown that substitutions on the N-benzyl group are critical for DAT binding. nih.govebi.ac.uk The presence of an electron-withdrawing group at the C(4)-position of the N-benzyl ring is beneficial for high-affinity binding to the DAT. nih.govebi.ac.uk For instance, analogues with a powerful electron-withdrawing cyano group have been identified as exceptionally potent and selective ligands for the DAT. nih.gov One such compound demonstrated an IC50 value of 3.7 nM and a DAT/SERT selectivity ratio of 615. nih.gov In general, compounds featuring strong electron-withdrawing substituents, such as fluoro or nitro groups, have proven to be the most active and selective at the DAT. acs.org

Table 2: Impact of N-Benzyl Group Substituents on DAT Affinity in Analogues

| Substituent Type | Effect on DAT Binding | Example Substituent | Resulting Potency/Selectivity |

|---|---|---|---|

| Electron-Withdrawing Group | Beneficial for affinity and selectivity. nih.govacs.orgebi.ac.uk | Cyano (CN) | IC50 = 3.7 nM; DAT/SERT = 615. nih.gov |

| Electron-Withdrawing Group | Increased activity and selectivity. acs.org | Fluoro (F), Nitro (NO2) | High potency and selectivity. acs.org |

####### 3.1.1.2.2. Effects of Linker Length and Aromatic Ring Substituents

In studies of related 4-benzylpiperidine (B145979) carboxamides, the length of the linker between the core structures was found to influence DAT activity significantly. nih.govtcdb.org Compounds with a shorter, two-carbon linker showed much higher potency for inhibiting dopamine reuptake compared to those with a longer, three-carbon linker. nih.govtcdb.org

The nature of the aromatic ring substituents also plays a critical role in determining selectivity. nih.gov For the 4-benzylpiperidine carboxamide series, the presence of diphenyl groups was found to be a key factor for selectivity towards the dopamine transporter (DAT), whereas biphenyl (B1667301) groups tended to confer selectivity for the serotonin transporter (SERT). nih.gov

This compound demonstrates a notable interaction with the norepinephrine transporter, exhibiting a much higher affinity for NET than for DAT. iiab.me It has been reported to boost norepinephrine levels to a degree comparable to d-amphetamine. iiab.me In binding assays, this compound produced 36% inhibition of ligand binding to the NET at a concentration of 10,000 nM. wikipedia.orgwikiwand.com While the parent compound is more potent at the NET, structure-activity studies on its analogues have successfully produced compounds with high selectivity for the DAT over the NET, with some analogues showing up to 170-fold greater selectivity for the dopamine transporter. nih.govebi.ac.uk In related series of 4-benzylpiperidine carboxamides, compounds featuring a 2-naphthyl ring substituent were found to have a higher degree of inhibition at the NET. nih.gov

Table 3: Interaction of this compound with the Norepinephrine Transporter (NET)

| Parameter | Finding |

|---|---|

| Relative Affinity | Binding affinity is ~175 times higher for NET than for DAT. iiab.me |

| Binding Inhibition | 36% inhibition at 10,000 nM. wikipedia.orgwikiwand.com |

| Comparative Activity | Boosts norepinephrine levels similar to d-amphetamine. iiab.me |

Impact of Substituents on the N-Benzyl Group.

Affinity and Inhibition Studies.

Serotonin Transporter (SERT) Modulation

This compound itself shows weak interaction with the serotonin transporter (SERT). wikipedia.org At a high concentration of 10,000 nM, it produced only 22% inhibition of binding to the SERT. wikiwand.comwikipedia.org However, the this compound scaffold has been a foundation for developing more potent and selective SERT inhibitors. biomolther.orgnih.govkoreascience.kr

Structure-activity relationship (SAR) studies on 4-benzylpiperidine carboxamides have provided insights into achieving SERT selectivity and dual serotonin-norepinephrine reuptake inhibition. biomolther.orgnih.govkoreascience.kr In these series, aromatic ring substituents like biphenyl and diphenyl groups were critical in determining selectivity towards SERT and DAT, respectively. nih.govkoreascience.kr Specifically, compounds with a biphenyl ring generally showed higher inhibition of the serotonin transporter. biomolther.orgnih.gov

For naphthyl-substituted derivatives, those with a 2-naphthyl ring demonstrated greater inhibition of SERT compared to those with a 1-naphthyl ring. biomolther.orgnih.govkoreascience.kr These findings have been instrumental in designing dual serotonin-norepinephrine reuptake inhibitors and triple reuptake inhibitors based on the 4-benzylpiperidine carboxamide framework. tcdb.orgresearchgate.net The goal of such research is to develop agents with a balanced affinity for multiple monoamine transporters. tcdb.orgrsc.org

Inhibition of Serotonin Reuptake.

Cholinesterase Inhibition and Alzheimer's Disease Research

The benzylpiperidine moiety is a key structural component in donepezil (B133215), a primary medication used in the management of Alzheimer's disease. researchgate.netscielo.br This has spurred research into this compound analogues as potential cholinesterase inhibitors. scielo.br

The core principle behind using acetylcholinesterase (AChE) inhibitors in Alzheimer's disease is to address the decline in acetylcholine (B1216132) levels in the brain. researchgate.netscielo.br The benzylpiperidine scaffold is recognized as a significant element for binding to AChE. researchgate.net

Research has explored hybrid molecules that combine the benzylpiperidine structure with other pharmacophores. For example, a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones were synthesized and evaluated as cholinesterase inhibitors. tandfonline.com Within this series, specific compounds demonstrated potent, submicromolar inhibitory activity against both AChE and butyrylcholinesterase (BuChE). tandfonline.com Similarly, benzylpiperidine-linked diarylthiazoles have been developed as potential anti-Alzheimer's agents, with some compounds showing significant in vitro anticholinesterase activity. acs.org

In another study, a series of new derivatives based on a lead compound, G801-0274, were designed. mdpi.com One of the synthesized compounds, 8i , which contains a benzylpiperidine moiety, exhibited strong inhibitory effects on both AChE (IC₅₀ = 0.39 μM) and BuChE (IC₅₀ = 0.28 μM). mdpi.com Molecular docking studies suggest that the benzylpiperidine part of this compound interacts with the catalytic active site (CAS) of the enzyme. mdpi.com

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzylpiperidine Analogues

| Compound Series | Example Compound | AChE IC₅₀ (µM) |

|---|---|---|

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | 15b | 0.39 |

| Benzylpiperidine-linked diarylthiazoles | 44 | 0.30 |

| G801-0274 Derivatives | 8i | 0.39 |

Butyrylcholinesterase (BChE) Inhibition

While acetylcholinesterase (AChE) has been a primary target in Alzheimer's disease (AD) therapy, the role of butyrylcholinesterase (BChE) in the progression of the disease, particularly in later stages, is increasingly recognized. researchgate.net This has spurred interest in developing inhibitors that can target BChE. Research has shown that derivatives of N-benzylpiperidine can be potent and selective inhibitors of BChE. researchgate.net

A study focused on designing selective BChE inhibitors based on the structure of donepezil, a known AChE inhibitor, by replacing the indanone moiety with a 1,2,4-oxadiazole (B8745197) ring while retaining the N-benzylpiperidine core. excli.de This approach led to the development of novel compounds with significant BChE inhibitory activity. excli.de Another research effort synthesized two series of N-benzylpiperidine based compounds that proved to be potent and selective hBChE inhibitors. researchgate.net One compound, in particular, demonstrated exceptionally high potency and selectivity for hBChE. researchgate.net

Furthermore, hybrid molecules combining the N-benzylpiperidine structure with other pharmacophores have been explored. For instance, hybrids of N-benzylpiperidine and 1,3,4-oxadiazole (B1194373) have been synthesized and shown to exhibit excellent inhibition against human BChE (hBChE). nih.gov Similarly, benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have been developed, with some compounds showing submicromolar inhibitory concentrations (IC₅₀) towards BChE. nih.gov The inhibitory potential of these compounds underscores the versatility of the this compound scaffold in the design of BChE inhibitors.

Multitarget-Directed Ligands (MTDLs) Development

The complex nature of diseases like Alzheimer's has led to the development of multitarget-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets. nih.govacs.org The this compound scaffold has proven to be a valuable component in the design of such MTDLs. mdpi.comnih.govbenthamdirect.com

A variety of hybrid structures incorporating the N-benzylpiperidine moiety have been synthesized and evaluated for their potential as MTDLs for Alzheimer's disease. nih.govnih.govcsic.es These hybrids often combine the N-benzylpiperidine fragment, a key pharmacophoric element from the approved drug donepezil, with other biologically active scaffolds. nih.govtandfonline.comrsc.org

Examples of these hybrid structures include:

N-benzylpiperidine and 1,3,4-oxadiazole hybrids : These compounds have demonstrated inhibitory activity against not only acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), but also beta-secretase-1 (BACE-1), another key enzyme in Alzheimer's pathology. nih.govacs.org

Cinnamic acid-N-benzylpiperidine hybrids : These hybrids have been designed to possess antioxidant and neuroprotective properties in addition to their ability to inhibit cholinesterases and monoamine oxidases (MAOs). nih.govcsic.esebi.ac.uk

Donepezil-arylsulfonamide hybrids : By linking the benzylpiperidine fragment with para-substituted aromatic sulfonamides, researchers have created dual inhibitors of AChE and β-amyloid aggregation. mdpi.com

Hybrids with benzimidazole (B57391) and benzofuran (B130515) moieties : These have been developed to mimic the structure of donepezil while adding properties like inhibition of amyloid-beta peptide aggregation and metal chelation. tandfonline.com

The development of these hybrid structures highlights a strategic approach to designing MTDLs where the N-benzylpiperidine scaffold serves as a foundational element for engaging with cholinesterase enzymes, while the linked moieties provide additional therapeutic actions. mdpi.comtandfonline.com

To understand the interaction between this compound-based inhibitors and cholinesterases at a molecular level, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. nih.govacs.orgnih.gov These techniques provide insights into the binding modes and affinities of the inhibitors within the active sites of the enzymes.

Molecular docking studies have been used to analyze the binding of various N-benzylpiperidine derivatives to both AChE and BChE. nih.govresearchgate.nethilarispublisher.com These studies have revealed that the N-benzylpiperidine moiety often interacts with key residues in the catalytic anionic site (CAS) of the enzyme, similar to how donepezil binds. researchgate.netmdpi.com For instance, in hybrids of N-benzylpiperidine and 1,3,4-oxadiazole, the N-benzylpiperidine part has been shown to have consensual binding interactions with the peripheral anionic site (PAS) of AChE. nih.govacs.org

Molecular dynamics simulations provide a more dynamic picture of the inhibitor-enzyme complex, showing how the interactions evolve over time. nih.govmdpi.com MD simulations of N-benzylpiperidine derivatives in complex with cholinesterases have confirmed the stability of the binding interactions predicted by docking studies. nih.gov For example, simulations of a potent dual AChE/BuChE inhibitor, derivative 4a , showed stable complexes with both enzymes, with the inhibitor interacting with key residues. nih.gov These computational approaches are invaluable for the rational design and optimization of new and more effective multitarget-directed inhibitors based on the this compound scaffold. nih.govbohrium.com

N-Benzylpiperidine Hybrid Structures.

Diacylglycerol Lipase (B570770) (DAGL) and ABHD6 Inhibition

Beyond their effects on cholinesterases, this compound derivatives have been investigated for their ability to inhibit other enzymes, such as diacylglycerol lipase (DAGL) and α,β-hydrolase domain containing protein 6 (ABHD6). researchgate.netnih.govrsc.org These enzymes are involved in the endocannabinoid system, which plays a role in various physiological processes, including neuroinflammation and metabolic regulation. nih.govrsc.org

Research has revealed that certain this compound-containing compounds can act as dual inhibitors of both DAGLα and ABHD6. nih.govrsc.orgrsc.org This dual inhibition can be therapeutically advantageous, as both enzymes are implicated in pathological processes. nih.gov For instance, inhibition of ABHD6 has been shown to have neuroprotective and anti-inflammatory effects. nih.gov

A series of triazole ureas featuring a chiral, hydroxylated this compound scaffold were synthesized and found to be dual inhibitors of DAGLα and ABHD6. nih.govrsc.orgrsc.org The inhibitory activity of these compounds was confirmed through biochemical assays and competitive activity-based protein profiling in mouse brain extracts. nih.gov The this compound moiety in these inhibitors is crucial for their selectivity and activity towards both DAGLs and ABHD6. rsc.orguniversiteitleiden.nl

The stereochemistry of the this compound core plays a critical role in the inhibitory activity and selectivity of these compounds. researchgate.netnih.gov Enantioselective synthesis methods have been developed to produce specific stereoisomers of this compound derivatives, allowing for the investigation of their differential effects on DAGL and ABHD6. researchgate.netnih.govuniversiteitleiden.nlacs.org

Studies have shown that the chirality at the C2 position of the piperidine ring, where the benzyl (B1604629) group is attached, significantly influences the inhibitory potency against both DAGLα and ABHD6. researchgate.netnih.gov Furthermore, the position of other substituents on the piperidine ring, such as a hydroxyl group, also has a profound impact. For example, a hydroxyl group at the C5 position is tolerated and can even maintain activity, whereas a hydroxyl group at the C3 position can abolish DAGLα activity completely. nih.gov

The ability to synthesize specific enantiomers and diastereomers of these this compound derivatives is therefore essential for optimizing their dual inhibitory profile and for developing selective inhibitors that can be used as chemical probes to study the distinct functions of DAGL and ABHD6. researchgate.netnih.gov

Dual Inhibitory Activity of this compound Moieties.

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). colab.wsnih.govnih.gov The inhibition of MAGL presents a therapeutic strategy for a variety of conditions, including neurodegenerative diseases, inflammation, and cancer, by increasing the levels of 2-AG and reducing the production of arachidonic acid, a precursor to pro-inflammatory mediators. colab.wsnih.govunimi.itnih.gov

Researchers have focused on developing reversible MAGL inhibitors to avoid the potential side effects associated with irreversible inhibitors. colab.wsnih.govacs.org A novel class of MAGL inhibitors based on a benzylpiperidine scaffold has been designed and synthesized. nih.govresearchgate.net

Initial exploration led to the creation of compound 7 , the first benzylpiperidine-based MAGL inhibitor, which demonstrated promising activity with a half-maximal inhibitory concentration (IC50) value of 133.9 nM for MAGL. acs.org Further modifications, such as the introduction of chlorine or bromine atoms on the phenolic ring, resulted in compounds 10c , 10d , and 10e , which showed similar or slightly improved inhibitory activity. acs.org

A significant breakthrough was the identification of compound 13 , which emerged as a highly potent and reversible MAGL inhibitor with an IC50 of 2.0 nM. nih.govacs.org This compound was developed by merging the structural features of a fatty acid amide hydrolase (FAAH) inhibitor and a benzoylpiperidine-based MAGL inhibitor. acs.org Further optimization of benzylpiperidine and benzylpiperazine-based compounds led to the discovery of compounds 28 and 29 , which also exhibited potent MAGL inhibition. colab.wsnih.gov

Table 1: Inhibitory Activity of Benzylpiperidine-Based MAGL Inhibitors

| Compound | MAGL IC50 (nM) | FAAH IC50 (µM) | Reference |

|---|---|---|---|

| 7 | 133.9 | 5.9 | acs.org |

| 10c | 124.6 | - | acs.org |

| 10d | 107.2 | - | acs.org |

| 10e | 109.4 | - | acs.org |

| 13 | 2.0 | - | nih.govacs.org |

Data sourced from referenced articles.

A crucial aspect of developing MAGL inhibitors is ensuring their selectivity over other serine hydrolases to minimize off-target effects. colab.wsnih.gov The endocannabinoid system includes other hydrolases such as fatty acid amide hydrolase (FAAH), and α/β hydrolase-6 and -12 (ABHD6 and ABHD12). nih.gov

Compound 13 was found to be highly selective for MAGL. nih.govacs.org In competitive activity-based protein profiling (ABPP) experiments using mouse brain membranes, compound 13 at a concentration of 10 μM selectively inhibited MAGL without significantly affecting other serine hydrolases like FAAH, ABHD6, and ABHD12. acs.org This selectivity is comparable to the known MAGL inhibitor JZL-184. acs.org Similarly, compounds 28 and 29 demonstrated high selectivity for MAGL over other serine hydrolases within the endocannabinoid system. colab.wsunimi.itnih.gov

Reversible MAGL Inhibitors Based on Benzylpiperidine Scaffolds.

Sigma Receptor Affinity

Sigma receptors, with their two subtypes, sigma-1 (S1R) and sigma-2 (S2R), are involved in a wide range of biological processes and are considered valuable targets for the development of drugs for neurological disorders and cancer. mdpi.comrsc.orgnih.gov

Several studies have investigated the affinity of this compound analogues for sigma receptors. A series of polyfunctionalized pyridines featuring a 1-benzylpiperidine (B1218667) moiety were synthesized and evaluated for their binding affinity to the human sigma-1 receptor (hS1R). mdpi.com

The length of the linker between the 1-benzylpiperidine group and the pyridine (B92270) ring was found to be a critical determinant of hS1R affinity. mdpi.com Increasing the linker length from an amino group (1 , n=0) to an ethylamino (2 , n=2), propylamino (3 , n=3), and butylamino (4 , n=4) group resulted in a progressive increase in binding affinity. mdpi.com Compound 5 , which has an ethylamino linker and a methyl-substituted propargylamine (B41283) at another position on the pyridine ring, exhibited the highest affinity for hS1R with a Ki value of 1.45 nM, which is comparable to the reference compound haloperidol. mdpi.comrsc.org This compound also showed high selectivity (290-fold) for the S1R over the S2R subtype. mdpi.com

Another study identified compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) as a potent S1R agonist with a Ki value of 3.2 nM. rsc.orgnih.gov In a series of dual μ-opioid receptor (MOR) and σ1R ligands, compound 52 showed high affinity for both receptors, with a Ki of 11.0 nM for σ1R. nih.gov

Table 2: Binding Affinities of Benzylpiperidine Analogues for Sigma-1 Receptor (S1R)

| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) | Reference |

|---|---|---|---|---|

| 1 | 29.2 | - | - | mdpi.com |

| 2 | 7.57 | - | - | mdpi.com |

| 3 | 2.97 | - | - | mdpi.com |

| 4 | 3.97 | - | - | mdpi.com |

| 5 | 1.45 | 420 | 290 | mdpi.com |

| 1 (agonist) | 3.2 | >1000 | >312.5 | rsc.orgnih.gov |

| 52 | 11.0 | - | - | nih.gov |

Data sourced from referenced articles.

Molecular modeling and computational studies have been employed to understand the binding interactions of benzylpiperidine derivatives with the S1R. mdpi.comrsc.orgnih.gov For compound 5 , molecular modeling results were in good agreement with the experimental findings, suggesting a preferred orientation of the N-benzylpiperidine motif and the substituted propargylamine chain within the receptor's binding site. mdpi.com

For the potent S1R agonist, compound 1 , docking analysis was performed using a crystal structure of the S1R. rsc.orgnih.gov These computational studies help to elucidate the binding mode and provide a structural basis for the observed high affinity, paving the way for further structure-based optimization of these ligands. rsc.orgnih.gov

Sigma-1 Receptor (S1R) Ligand Binding.

Antiproliferative and Anticancer Activity

The inhibition of MAGL and interaction with sigma receptors have been linked to potential anticancer effects. nih.govnih.govrsc.orgnih.gov Consequently, this compound derivatives have been investigated for their antiproliferative and anticancer activities.

The potent MAGL inhibitor, compound 13 , was evaluated for its antiproliferative effects in various pancreatic ductal adenocarcinoma (PDAC) cell lines. acs.org It showed moderate antiproliferative activity against the SUIT-2 immortalized cell line and primary PDAC2 and PDAC3 cell cultures, with IC50 values ranging from 7.25 to 12.61 μM. acs.org Notably, it was less active against normal HPNE cells (IC50 > 20 μM), suggesting some selectivity for cancer cells. acs.org

Furthermore, compound 13 was found to induce apoptosis in PDAC cells and reduce cell migration in primary pancreatic cancer cultures. nih.govacs.orgresearchgate.net It also exhibited a synergistic effect when combined with the chemotherapeutic drug gemcitabine. nih.govacs.orgresearchgate.net

Another study reported on a series of N-benzyl-piperidinyl acylhydrazone hybrid derivatives. sbq.org.br Among these, derivative PQM-75 (6i) showed the best antiproliferative activity against the HepG2 (hepatocellular carcinoma) cell line with an IC50 of 58.40 μM. sbq.org.br This compound was also shown to reduce the clonogenic capacity of HepG2 cells and cause cell cycle arrest in the G2/M phase. sbq.org.br

A separate series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives were synthesized and tested for anticancer activity against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. eurekaselect.com The most potent derivative, 7h , was found to arrest cancer cells in the G2/M phase and inhibit tubulin polymerization. eurekaselect.com

Table 3: Antiproliferative Activity of Benzylpiperidine Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| 13 | SUIT-2 (Pancreatic) | Antiproliferative | 7.25 - 12.61 | acs.org |

| 13 | PDAC2 (Pancreatic) | Antiproliferative | 7.25 - 12.61 | acs.org |

| 13 | PDAC3 (Pancreatic) | Antiproliferative | 7.25 - 12.61 | acs.org |

| 13 | HPNE (Normal) | Antiproliferative | >20 | acs.org |

| PQM-75 (6i) | HepG2 (Liver) | Antiproliferative | 58.40 | sbq.org.br |

| PQM-88 (6k) | A549 (Lung) | Antiproliferative | 59.58 | sbq.org.br |

| 2g | Breast Cancer | Cytotoxic | 0.024 | nih.gov |

| 2g | Lung Cancer | Cytotoxic | 0.071 | nih.gov |

Data sourced from referenced articles.

N-Benzylpiperidinyl Acylhydrazone Hybrid Derivatives.sbq.org.br

In the quest for new anticancer agents, researchers have synthesized hybrid molecules that combine the N-benzylpiperidine moiety with an acylhydrazone group. sbq.org.brresearchgate.net This molecular hybridization strategy aims to integrate the pharmacophoric features of both subunits to enhance therapeutic efficacy. sbq.org.brresearchgate.net The N-benzylpiperidine subunit has been previously identified as a key pharmacophore for antiproliferative activity in various compounds. sbq.org.br Similarly, the acylhydrazone scaffold is a component of several compounds with significant antiproliferative and tubulin-destabilizing activities, such as combretastatin (B1194345) A-4 (CA-4) analogues. sbq.org.brplos.org

A series of N-benzylpiperidinyl acylhydrazone hybrid derivatives (6a-k) were synthesized and evaluated for their cytotoxic effects. sbq.org.br The rationale behind this was the established anticancer potential of both the benzyl-piperidine and acylhydrazone moieties, with no prior examples of hybrid compounds containing both in the same scaffold. sbq.org.br

Cytotoxic Profiles in Cancer Cell Lines (e.g., A549, HepG2).sbq.org.br

The cytotoxic profiles of the synthesized N-benzylpiperidinyl acylhydrazone hybrid derivatives (6a-k) were assessed against A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) cell lines. sbq.org.br

Initial screening at a concentration of 60 µM identified several derivatives with cytotoxic potential. sbq.org.br Specifically, compounds 6f and 6i reduced cell viability in HepG2 cultures, while 6f , 6g , 6j , and 6k were active against A549 cells. sbq.org.br

Subsequent dose-response studies were conducted to determine the half-maximal inhibitory concentration (IC50) values for the most active compounds. Derivative PQM-75 (6i) exhibited the most potent antiproliferative activity against the HepG2 cell line with an IC50 value of 58.40 ± 1.87 µM. sbq.org.br Meanwhile, derivative PQM-88 (6k) was the most active against the A549 cell line, with an IC50 of 59.58 ± 4.07 µM. sbq.org.br

While these IC50 values were higher than that of the standard chemotherapy drug cisplatin, both 6i and 6k demonstrated greater selectivity towards cancer cells compared to cisplatin, which showed high cytotoxicity against normal CCD-1059Sk cells. sbq.org.br Further investigation into the clonogenic capacity of HepG2 cells revealed that compound 6i significantly reduced the ability of these cells to form colonies compared to control groups, underscoring its antiproliferative effects. sbq.org.br

Table 1: Cytotoxic Activity of Selected N-Benzylpiperidinyl Acylhydrazone Derivatives

| Compound | Cell Line | IC50 (µM) |

| PQM-75 (6i) | HepG2 | 58.40 ± 1.87 |

| PQM-88 (6k) | A549 | 59.58 ± 4.07 |

| Cisplatin | HepG2 | 11.23 ± 0.68 |

| Cisplatin | A549 | 19.95 ± 1.12 |

Data sourced from Revista Virtual de Química. sbq.org.br

Cell Cycle Arrest Mechanisms.sbq.org.br

To elucidate the mechanism behind the antiproliferative activity of the most potent derivative, PQM-75 (6i) , its effect on the cell cycle of HepG2 cells was investigated. sbq.org.br Treatment with 6i at a concentration of 60 µM led to a notable increase in the population of cells in the G2/M phase and a reduction in the frequency of cells in the S phase. sbq.org.br

Furthermore, the frequency of cells undergoing mitosis was higher in the treated samples compared to the control groups. sbq.org.br These findings suggest that the antiproliferative activity of PQM-75 (6i) in HepG2 cells is attributable to its ability to induce cell cycle arrest, specifically in the M-phase. sbq.org.br Other studies have also shown that piperidine derivatives can induce cell cycle arrest in various cancer cell lines. frontiersin.orgresearchgate.netnih.gov For instance, certain piperidine-based compounds have been found to cause G2/M phase arrest in HepG2 cells and S-phase arrest in Candida auris. researchgate.netnih.gov The inhibition of proteins like cyclin D1 and D3 and a decrease in phosphorylated retinoblastoma (pRB) protein have been associated with G0/G1 arrest induced by other piperidine-related inhibitors in prostate cancer cells. nih.gov

Analgesic and Anti-inflammatory Effects of Piperidine Derivatives.sbq.org.brnih.gov

Piperidine derivatives are a well-established class of compounds exhibiting a broad spectrum of biological activities, including analgesic and anti-inflammatory effects. ontosight.airesearchgate.net These properties make them promising candidates for the development of new treatments for pain and inflammatory disorders. ontosight.aiontosight.ai

Studies on various piperidine derivatives have demonstrated their potential as therapeutic agents. For example, a series of 2,3,6-trialkyl-piperidine alkaloids, including the natural product (-)-3-O-acetyl-spectaline and several semi-synthetic analogues, were evaluated for their antinociceptive and anti-inflammatory activities. nih.gov Pharmacological testing revealed that several of these compounds, when administered orally, significantly inhibited acetic acid-induced abdominal constrictions in mice, a common model for assessing analgesic activity. nih.gov

In particular, (-)-spectaline and its derivative, 3-O-Boc-spectaline (LASSBio-776), showed notable activity. nih.gov LASSBio-776 was also effective in the formalin-induced pain test, inhibiting the inflammatory phase of the paw licking response by 34.4%. nih.gov In a model of inflammation, the carrageenan-induced rat paw edema test, (-)-spectaline itself exhibited a clear anti-inflammatory profile. nih.gov These results suggest that different structural modifications to the piperidine ring can lead to varied mechanisms of analgesic and anti-inflammatory action. nih.gov Other research has also highlighted the potential of piperidine derivatives as antagonists of tachykinin receptors, which are involved in inflammation and pain. hamdard.edu.pk

Fungicide Activity of 3-Benzylpiperidines.researchgate.net

In addition to their applications in cancer and inflammation, benzylpiperidine derivatives have also been investigated for their potential as fungicides. researchgate.net Specifically, 3-benzylpiperidines have been identified as possessing fungicide activity. researchgate.net The substitution pattern on the piperidine ring is crucial, as different isomers exhibit distinct biological profiles. For instance, this compound derivatives are known as dopamine receptor antagonists, while 4-benzylpiperidines show N-methyl-D-aspartate (NMDA) antagonist activity. researchgate.net

Research has explored the synthesis of various 3-(substituted benzyl)piperidines to create a library of compounds for biological screening. researchgate.net The antifungal potential of piperidine-containing compounds has been noted in other studies as well, with some derivatives showing activity against various fungal strains, including Aspergillus niger and Candida species. chemijournal.comnih.gov For example, certain 1-(1H-indol-3-yl) derivatives containing a benzylpiperidine moiety have demonstrated fungicidal activity. nih.gov The development of novel piperidine-based compounds continues to be a promising area for the discovery of new antifungal agents. nih.gov

Advanced Computational and in Silico Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a protein's active site. mdpi.com These methods have been instrumental in understanding the therapeutic potential of 2-benzylpiperidine derivatives.

Studies on various this compound derivatives have highlighted the critical role of specific intermolecular interactions in stabilizing the ligand-protein complex. For instance, in the context of designing dual inhibitors for monoamine oxidases (MAO) and acetylcholinesterase (AChE), molecular docking has revealed that π-π stacking and hydrogen bonds are essential for stable binding. researchgate.net The benzyl (B1604629) group of the this compound scaffold frequently engages in π-π stacking interactions with aromatic residues in the active sites of target proteins. nih.govnih.gov

The conformation of the this compound scaffold is a key determinant of its binding efficiency. researchgate.net Molecular dynamics (MD) simulations provide insights into the stability of the ligand's conformation within the protein's binding pocket over time. nih.govpensoft.net For N-benzylpiperidine derivatives designed as AChE/BuChE inhibitors, MD simulations have shown that certain derivatives form stable complexes with the target enzymes, as indicated by low root-mean-square deviation (RMSD) values. nih.govnih.gov

Ligand-Protein Stabilization and Intermolecular Interactions (e.g., π-π stacking, H-bonding).

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various targets. nih.govacs.org

Key findings from SAR studies on this compound analogs include:

N-alkylation: Altering the substituent on the piperidine (B6355638) nitrogen can significantly affect activity. For example, introducing N-(ureidoalkyl) substituents has been shown to improve the binding potency of CCR3 antagonists from the micromolar to the low nanomolar range. acs.org

Benzyl Group Modification: Modifications to the benzyl group, such as introducing electron-withdrawing or donating groups, can modulate the electronic properties and thus the binding affinity for targets like the dopamine (B1211576) transporter (DAT). nih.gov

Linker and Spacer Length: In the design of triple reuptake inhibitors based on a benzylpiperidine-tetrazole scaffold, the length of the linker and spacer units between the key pharmacophoric elements was found to be critical for potent inhibition of serotonin (B10506), norepinephrine (B1679862), and dopamine reuptake. researchgate.net

Bioisosteric Replacement: Replacing the oxygen atom in the benzhydryl ether linkage of some derivatives with a nitrogen atom has been explored. Results indicated that these atoms are largely exchangeable, though moving the nitrogen to an adjacent position enhanced interaction with the serotonin transporter (SERT). nih.gov

These SAR studies, often guided by molecular docking, help to identify the essential pharmacophoric elements and the impact of structural modifications on biological activity. researchgate.netacs.org

| Compound/Series | Target(s) | Key SAR Findings | Reference |

| Benzylpiperidine-derived hydrazones | MAO-A, MAO-B, AChE | Balanced multifunctional profile with high potency against AChE. | researchgate.net |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives | DAT, SERT, NET | Benzhydryl O and N atoms are largely exchangeable; electron-withdrawing groups on the benzyl ring enhance DAT potency and selectivity. | nih.gov |

| N-(ureidoalkyl)-benzyl-piperidines | CCR3 | N-(alkyl)benzylpiperidine is an essential pharmacophore; N-(ureidoalkyl) substituents significantly improve binding potency. | acs.org |

| Benzylpiperidine-tetrazoles | 5-HT, NE, DA transporters | The length of the linker and spacer units is critical for potent triple reuptake inhibition. | researchgate.net |

Prediction of Activity Spectra for Substances (PASS)

PASS (Prediction of Activity Spectra for Substances) is an in silico tool that predicts the likely biological activities of a compound based on its 2D structure. youtube.com The program compares the structure of the query compound to a large database of known bioactive molecules and calculates the probability of it being active (Pa) or inactive (Pi) for a wide range of biological effects. genexplain.com

For new piperidine derivatives, PASS has been used to predict a broad spectrum of potential pharmacological activities. clinmedkaz.org The predictions are based on similarities to known active compounds in the PASS database. clinmedkaz.org For instance, studies on novel piperidine derivatives have used PASS to suggest potential applications in areas such as cancer treatment and central nervous system disorders, guiding further preclinical research. clinmedkaz.org The predicted activities are ranked by their Pa values, with a higher Pa suggesting a greater likelihood of that activity being confirmed experimentally. youtube.comclinmedkaz.org

Target Identification and Selectivity Profiling (e.g., SwissTargetPrediction)